1-azido-2-(trifluoromethoxy)benzene
Description
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Properties
CAS No. |
1001054-16-5 |
|---|---|
Molecular Formula |
C7H4F3N3O |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Organofluorine Chemistry and Azide Chemistry Paradigms
The identity of 1-azido-2-(trifluoromethoxy)benzene is intrinsically linked to the principles of organofluorine and azide (B81097) chemistry. The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov The trifluoromethoxy (-OCF3) group, in particular, is highly sought after in medicinal chemistry and materials science. It is one of the most lipophilic substituents known, a property that can enhance the bioavailability of drug candidates by improving their ability to cross cell membranes. nih.gov Furthermore, the -OCF3 group is a strong electron-withdrawing substituent, which can significantly influence the electronic environment of the aromatic ring and the reactivity of other functional groups. beilstein-journals.org
Concurrently, the azide functional group (-N3) is a versatile and powerful tool in the synthetic chemist's arsenal. Organic azides are high-energy moieties that serve as precursors to a wide array of nitrogen-containing compounds, including primary amines, amides, and various heterocycles. rsc.orggoogleapis.com They are famously employed in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient and specific joining of molecular fragments. researchgate.net The azide group's ability to release dinitrogen gas provides a strong thermodynamic driving force for many of its transformations. researchgate.net
Significance of Ortho Substituted Aryl Azides and Aryl Trifluoromethoxides in Contemporary Organic Synthesis
The specific ortho-arrangement of the azide (B81097) and trifluoromethoxy groups in 1-azido-2-(trifluoromethoxy)benzene imparts a unique chemical character. Ortho-substituted aryl azides are key intermediates in the synthesis of fused heterocyclic systems. The proximity of the ortho substituent can influence the reactivity of the azide, for instance, by directing intramolecular reactions following the thermal or photochemical generation of a highly reactive nitrene intermediate.
Similarly, the synthesis and application of aryl trifluoromethoxides, especially those with ortho-substituents, are of great importance. The introduction of the -OCF3 group is notoriously challenging, and methods to install it, particularly at a sterically hindered ortho position, are a focus of ongoing research. nih.gov Recent advances have provided pathways to ortho-trifluoromethoxylated anilines, which are the direct precursors to compounds like this compound. nih.gov The synthesis of such anilines can be achieved through a two-step process involving O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular migration of the -OCF3 group. nih.gov The resulting 2-(trifluoromethoxy)aniline (B52511) can then be converted to the target azide via standard diazotization procedures followed by treatment with an azide source, such as sodium azide.
Overview of Research Trajectories for Aryl Azides and Fluorinated Aromatic Systems
Strategies for Azidation of Fluorinated Aromatic Precursors
The synthesis of aryl azides from fluorinated aromatic precursors can be achieved through several strategic approaches, each with its own advantages and substrate scope.
Nucleophilic Aromatic Substitution Approaches for Azide Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing an azide group onto an activated aromatic ring. In this reaction, a leaving group, often a halide, is displaced by an azide nucleophile, such as sodium azide. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. For instance, the synthesis of aryl azides from aryl fluorides and chlorides has been demonstrated using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide to generate dimethylamine (B145610) for the substitution reaction, a method that tolerates a variety of functional groups. nih.gov While traditional SNAr reactions can require harsh conditions, recent advancements have enabled these transformations under milder conditions. acs.orgrsc.org
Diazotization-Azidation Protocols
A classic and widely used method for the synthesis of aromatic azides involves the diazotization of anilines followed by treatment with an azide source. eurekaselect.com This two-step process begins with the conversion of an aromatic amine to a diazonium salt using a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is then reacted with a nucleophilic azide, such as sodium azide or trimethylsilyl (B98337) azide, to yield the corresponding aryl azide. eurekaselect.comorganic-chemistry.org This method is broadly applicable and can be performed under various conditions, including in aqueous solutions at room temperature, often providing clean products without the need for extensive purification. organic-chemistry.org
For example, the reaction of arenediazonium tosylates with sodium azide in water at room temperature produces aromatic azides in high yields. organic-chemistry.org An in-situ approach, where diazotization is immediately followed by azidation in the presence of p-toluenesulfonic acid, allows for the direct conversion of aromatic amines to aryl azides without the need for metal catalysis. organic-chemistry.org
Table 1: Comparison of Diazotization-Azidation Methods
| Method | Reagents | Conditions | Advantages |
| Classical Diazotization | NaNO₂, strong acid, NaN₃ | Low temperatures | Well-established, broad substrate scope |
| In-situ Diazotization-Azidation | p-TsOH, NaN₃ | Room temperature, aqueous | Experimentally simple, no metal catalyst |
| Diazonium Salts in Ionic Liquids | [ArN₂][BF₄], TMSN₃, [BMIM][PF₆] | - | Efficient, good for iodo- and azido-derivatives |
Late-Stage Azidation of Functionalized Arenes
The introduction of an azide group at a late stage of a synthetic sequence is highly valuable for the diversification of complex molecules. Recent developments have focused on C-H azidation, which avoids the need for pre-functionalized starting materials. Iron-catalyzed systems, for example, have been shown to selectively azidate benzylic and aliphatic C-H bonds in complex molecules, including active pharmaceutical ingredients. acs.orgnih.govescholarship.org These reactions often exhibit high regioselectivity and tolerate a wide array of functional groups. acs.orgnih.govescholarship.org
Furthermore, iron catalysis can also facilitate the trifluoromethylazidation of olefins, introducing both a trifluoromethyl group and an azide group in a single step. acs.org This method is particularly useful for modifying natural products and other complex structures. acs.org
Synthesis and Optimization of Trifluoromethoxylated Aromatic Precursors
The synthesis of the trifluoromethoxy-substituted aromatic precursor is a critical step. Various methods have been developed for the efficient introduction of the OCF₃ group.
Direct O-Trifluoromethoxylation Methods
Direct O-trifluoromethoxylation of phenols and other aromatic alcohols has emerged as a powerful strategy. These methods bypass the need for pre-activating the hydroxyl group.
One approach involves the use of electrophilic trifluoromethylating reagents. For example, hypervalent iodine reagents, such as Togni's reagent, can trifluoromethylate phenols, although this can sometimes lead to competing C-trifluoromethylation. nih.gov Silver-mediated O-trifluoromethylation using TMSCF₃ as the CF₃ source is another effective method, though it can be costly due to the need for a large excess of reagents. nih.gov
Radical trifluoromethoxylation of arenes offers an alternative pathway. nih.govresearchgate.net Visible-light-mediated photoredox catalysis can trigger the fragmentation of a stable pyridinium-based reagent to generate an OCF₃ radical, which then functionalizes the arene C-H bond. nih.govresearchgate.net This method is advantageous for its operational simplicity and its applicability to late-stage functionalization. nih.gov
Table 2: Selected Direct O-Trifluoromethoxylation Reagents
| Reagent Type | Example Reagent | Key Features |
| Electrophilic | Togni's Reagent II | Can react with phenols, potential for C-alkylation |
| Oxidative | TMSCF₃ / Silver Salt | Effective but can be expensive |
| Radical | Pyridinium-based Reagent | Bench-stable, light-driven, good for late-stage functionalization |
Alternative Routes to Aryl Trifluoromethoxy Ethers
Besides direct methods, several alternative strategies exist for the synthesis of aryl trifluoromethoxy ethers.
The classical Yagupolskii method involves the chlorination of an electron-deficient anisole (B1667542) followed by a chlorine-fluorine exchange using reagents like SbF₃ or HF. nih.govnih.gov A variation of this is the oxidative desulfurization-fluorination of aryl dithiocarbonates (xanthates) using a combination of a hydrogen fluoride (B91410) source and a brominating agent. nih.govmdpi.com
Another route proceeds through the formation of aryl fluoroformates from phenols, which are then converted to aryl trifluoromethyl ethers. nih.gov More recently, a two-step protocol involving the O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination has been developed, offering a practical approach using accessible reagents. cas.cn
Aryl trifluoromethyl ethers can also be synthesized through the rearrangement of N-aryl-N-(trifluoromethoxy)amines, which are formed by the O-trifluoromethylation of N-aryl-N-hydroxylamines. mdpi.com An in-situ chlorination/fluorination sequence starting from a phenol, tetrachloromethane, and anhydrous hydrogen fluoride provides another, more direct, alternative to the classical multi-step procedures. nih.govbeilstein-journals.org
Applications As a Versatile Synthon in Advanced Organic Synthesis
Construction of Fluorine-Containing Heterocyclic Systems
The azide (B81097) group in 1-azido-2-(trifluoromethoxy)benzene serves as a powerful tool for the introduction of nitrogen atoms into cyclic structures, facilitating the synthesis of a variety of fluorine-containing heterocycles. These heterocyclic motifs are of great interest in medicinal chemistry and materials science due to the often-enhanced metabolic stability, bioavailability, and unique electronic properties conferred by the fluorine atoms. ekb.eg
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov In this context, this compound can be readily employed as the azide component, reacting with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles bearing the 2-(trifluoromethoxy)phenyl moiety. nih.govresearchgate.net The resulting triazole ring is not merely a passive linker but can actively participate in biological interactions through hydrogen bonding and dipole interactions. nih.gov
Table 1: Examples of Triazole Synthesis via Click Chemistry
| Azide Component | Alkyne Component | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(2-(trifluoromethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole |
This table presents hypothetical examples based on the general principles of CuAAC click chemistry, illustrating the utility of this compound in synthesizing triazole derivatives.
A novel and efficient strategy for the synthesis of trifluoromethyl-substituted imidazoles involves a domino azidation/intramolecular C(sp³)-H amination sequence. organic-chemistry.orgnih.gov While this specific study does not use this compound directly as the starting material, it demonstrates a powerful synthetic methodology where an azide, generated in situ, is a key intermediate. In a typical reaction, an N-alkyl enamine is treated with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), and an oxidant, like (diacetoxyiodo)benzene, in the presence of a copper catalyst. organic-chemistry.orgnih.gov This leads to the formation of a highly substituted imidazole (B134444). The reaction proceeds through an initial azidation followed by an intramolecular C-H amination, forming two new carbon-nitrogen bonds in a single operation. organic-chemistry.org This method highlights the potential for developing similar domino reactions utilizing pre-formed azides like this compound to access highly functionalized imidazole scaffolds.
The azide functionality in this compound is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. This nitrene can undergo intramolecular cyclization reactions to form various fused heterocyclic systems. For instance, appropriately substituted derivatives of this compound can serve as precursors for the synthesis of quinoxalines and indazoles.
An electrochemical approach has been developed for the synthesis of quinoxaline (B1680401) derivatives through a tandem oxidative azidation and intramolecular cyclization. rsc.orgresearchgate.net This method involves the reaction of N-aryl enamines with TMSN₃ under electrochemical conditions, leading to the formation of two C-N bonds. rsc.org This strategy avoids the use of transition metal catalysts and chemical oxidants, offering a more sustainable synthetic route. rsc.org
Furthermore, intramolecular cyclization of azido-isocyanides, triggered by an azide anion, has been shown to produce 1,2,3-triazolo[1,5-a]quinoxaline scaffolds. researchgate.netnih.gov This metal-free approach provides access to complex, fused heterocyclic systems. nih.gov While not directly employing this compound, these methodologies showcase the utility of the azide group in constructing quinoxaline and related heterocyclic cores. The synthesis of pyrazino[1,2-b]indazoles has also been achieved through a cascade cyclization of indazole aldehydes with propargylic amines, demonstrating another route to complex indazole-containing heterocycles. rsc.org
The versatility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. researchgate.netgoogle.com The azide group can be transformed into other nitrogen-containing functionalities, which can then participate in various cyclization strategies. For example, the reduction of the azide to an amine, followed by condensation with appropriate bifunctional reagents, can lead to the formation of various heterocyclic rings. Additionally, the nitrene generated from the azide can undergo insertion reactions into C-H or C=C bonds, providing access to a diverse array of nitrogen-containing cyclic structures. The development of synthetic methods to access trifluoromethylated heterocycles is a significant area of research due to the prevalence of such motifs in pharmaceuticals and agrochemicals. researchgate.netrsc.org
Preparation of Complex Fluorinated Molecular Architectures
Beyond the synthesis of discrete heterocyclic systems, this compound is a valuable building block for the assembly of more complex and diverse molecular scaffolds.
Scaffold diversity is a critical aspect of modern drug discovery and chemical biology, as it allows for the exploration of a wider chemical space in the search for new bioactive compounds. nih.gov this compound, with its combination of a reactive handle (the azide group) and a fluorine-containing aromatic core, is an excellent starting material for diversity-oriented synthesis. The azide allows for its conjugation to various molecular backbones or solid supports via click chemistry, while the trifluoromethoxy-phenyl moiety imparts unique physicochemical properties to the resulting molecules. This enables the rapid generation of libraries of complex fluorinated compounds with a high degree of structural diversity, which can then be screened for biological activity. ekb.eg
Derivatization and Functionalization of the Fluorinated Aromatic Core
The presence of the trifluoromethoxy group and the potential for introducing other substituents on the aromatic ring of This compound opens up a wide array of possibilities for further derivatization and functionalization.
Cross-Coupling Reactions of Ortho-Substituted Aryl Azides (e.g., with halogenated derivatives)
The introduction of a halogen atom onto the aromatic ring of This compound would create a powerful handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The reactivity of such halogenated derivatives can be inferred from studies on analogous systems.
Suzuki-Miyaura Coupling:
A hypothetical bromo-derivative, for instance, 1-azido-2-bromo-3-(trifluoromethoxy)benzene , could readily participate in Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids or their esters. youtube.com This would allow for the introduction of diverse aryl, heteroaryl, or alkyl substituents onto the aromatic core. The presence of the ortho-azido and trifluoromethoxy groups might influence the reaction conditions required, but successful couplings of ortho-substituted aryl halides are well-documented. nih.gov
Buchwald-Hartwig Amination:
Similarly, a chloro- or bromo-substituted derivative of This compound could undergo Buchwald-Hartwig amination to introduce a wide range of primary or secondary amines. researchgate.netnih.gov This reaction is a powerful tool for the synthesis of complex anilines and related structures. The steric hindrance from the ortho-substituents would need to be considered when selecting the appropriate palladium catalyst and ligand system.
| Cross-Coupling Reaction | Hypothetical Halogenated Substrate | Potential Product Class |
| Suzuki-Miyaura Coupling | 1-azido-2-bromo-X-(trifluoromethoxy)benzene | Biaryls, aryl-heteroaryls, alkylated aromatics |
| Buchwald-Hartwig Amination | 1-azido-2-chloro-X-(trifluoromethoxy)benzene | Substituted anilines, N-aryl heterocycles |
Protection/Deprotection Strategies for the Azido Group in Multi-Step Synthesis
In the context of a multi-step synthesis, the azide group in This compound might need to be protected to prevent its reaction under certain conditions. While the azide group is relatively stable, it can be reduced or participate in cycloadditions.
Conceptually, the azide can be viewed as a protected form of an amine. A common strategy for protecting amines is the formation of carbamates, such as the Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) groups. However, direct protection of the azide itself is less common.
An alternative and more synthetically relevant approach is to consider the azide as a functional group that is introduced at a late stage of the synthesis from a more stable precursor, such as an amine. For instance, the corresponding 2-(trifluoromethoxy)aniline (B52511) derivative could be carried through several synthetic steps before being converted to the azide via diazotization followed by treatment with sodium azide. This "protecting group-free" strategy is often more efficient.
Theoretical and Computational Studies of 1 Azido 2 Trifluoromethoxy Benzene and Its Derivatives
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within a molecule are fundamental to understanding its stability, reactivity, and spectroscopic properties. For 1-azido-2-(trifluoromethoxy)benzene, computational chemistry provides powerful tools to probe these aspects at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations of Molecular Orbitals and Electron Density
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. DFT calculations provide a detailed picture of the electron distribution and the energies and shapes of the molecular orbitals.
In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions. Calculations reveal that the HOMO is typically a π-orbital localized on the azide (B81097) group and the benzene (B151609) ring, while the LUMO is a corresponding π*-antibonding orbital. The energies of these frontier orbitals are critical in predicting the compound's behavior in various reactions, particularly cycloadditions.
The electron density distribution, also obtainable from DFT calculations, shows a high concentration of electrons on the terminal nitrogen atom of the azide group, consistent with its nucleophilic character. The trifluoromethoxy group, being strongly electron-withdrawing, influences the electron density of the benzene ring, which in turn affects the reactivity of the azide moiety.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are illustrative and based on typical DFT calculation results for similar aromatic azides. Actual values may vary depending on the level of theory and basis set used.
Analysis of Substituent Effects on Aromaticity and Reactivity
The trifluoromethoxy (-OCF₃) group is a powerful modulator of electronic properties. Its strong inductive electron-withdrawing effect (-I) and weaker π-donating effect (+M) significantly impact the aromaticity of the benzene ring and the reactivity of the azide group.
Computational methods can quantify these effects. For instance, the Nucleus-Independent Chemical Shift (NICS) is a common metric used to assess aromaticity. Calculations on a series of substituted phenyl azides would likely show that the trifluoromethoxy group, due to its electron-withdrawing nature, slightly decreases the aromaticity of the benzene ring compared to unsubstituted phenyl azide.
This electronic perturbation has a profound effect on the reactivity of the azide. The electron-withdrawing nature of the -OCF₃ group is expected to lower the energy of the LUMO of the azide, making it a better electron acceptor in cycloaddition reactions. rsc.org This is a key consideration when designing reactions involving this compound.
Reaction Mechanism Elucidation
Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
Transition State Calculations for Azide Decomposition and Cycloadditions
A central aspect of the chemistry of this compound is its ability to undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate. nih.gov Computational methods can locate the transition state for this nitrogen extrusion process, providing the activation energy required for the reaction to occur. youtube.com
Similarly, for [3+2] cycloaddition reactions, a common reaction pathway for azides, transition state calculations can be performed. libretexts.orgnih.govyoutube.comwikipedia.org These calculations help in understanding the energetics of the reaction and predicting the reaction rate. The geometry of the transition state also provides clues about the concerted or stepwise nature of the mechanism. libretexts.orgnih.gov
Table 2: Calculated Activation Energies for Key Reactions of this compound
| Reaction | Transition State | Activation Energy (kcal/mol) (Illustrative) |
| N₂ Extrusion | Azide Decomposition TS | 30-35 |
| [3+2] Cycloaddition with an Alkyne | Cycloaddition TS | 15-20 |
Note: The values in this table are illustrative and based on typical computational results for phenyl azides. The actual activation energies will depend on the specific reactant and reaction conditions.
Computational Prediction of Regioselectivity and Stereoselectivity
In many reactions, multiple products can be formed. Computational chemistry can be a powerful predictive tool to determine which product is likely to be favored. nih.govrsc.orgnih.gov For the cycloaddition of this compound with an unsymmetrical alkyne, two different regioisomers can be formed. By calculating the energies of the transition states leading to each regioisomer, one can predict the major product. The regio- and site-selectivity of organic reactions is a critical aspect of synthesis planning. nih.govrsc.org
The trifluoromethoxy group's electronic and steric influence is a key factor in determining this regioselectivity. DFT calculations can model these subtle effects with high accuracy, guiding synthetic chemists in their choice of reactants and reaction conditions to achieve the desired outcome.
Energy Profiles for Nitrene and Radical Intermediates
The decomposition of this compound generates a highly reactive nitrene intermediate, 2-(trifluoromethoxy)phenylnitrene. nih.gov This species can exist in either a singlet or a triplet electronic state, each with distinct reactivity. acs.org Computational studies can map out the potential energy surface for the formation and subsequent reactions of these nitrene intermediates. nih.govuva.nl
Furthermore, under certain conditions, a nitrene radical anion can be formed. nih.gov This species has a different reactivity profile compared to the neutral nitrene. nih.gov Theoretical calculations can elucidate the energy profiles for reactions involving these radical intermediates, helping to rationalize observed product distributions and to predict new reaction pathways. nih.govuva.nl The study of these transient species is crucial for a complete understanding of the chemistry of this compound. uva.nlacs.org
Conformational Analysis and Molecular Dynamics Simulations (e.g., for fluorinated systems)ugm.ac.id
Conformational Preferences and Rotational Barriers
The conformational landscape of this compound is primarily dictated by the rotation around the C-N (azide) and C-O (trifluoromethoxy) bonds. The presence of two adjacent, sterically demanding, and electronically distinct groups suggests a complex potential energy surface with notable rotational barriers.
Theoretical investigations on ortho-substituted phenyl azides have revealed the significant impact of the ortho-substituent on the orientation of the azide group relative to the aromatic ring. For instance, studies on 2,6-disubstituted phenyl azides have shown that bulky substituents can force the azide group out of the plane of the benzene ring to minimize steric repulsion. In the case of this compound, both the azide and the trifluoromethoxy groups are expected to influence each other's spatial arrangement.
Density Functional Theory (DFT) calculations on related systems, such as substituted benzaldehydes and azobenzenes, have been employed to determine rotational barriers. These studies indicate that the energy required to rotate a substituent from its preferred conformation is influenced by both steric hindrance and electronic effects, such as conjugation and hyperconjugation. For example, research on the rotational barriers in various substituted 1,3-butadienes has demonstrated that strong π-electron-accepting groups can significantly stabilize planar conformations. nih.gov While the trifluoromethoxy group is primarily considered an electron-withdrawing group through inductive effects, its interaction with the adjacent azide group would be a key determinant of the rotational energy landscape.
| Analogous System | Computational Method | Key Finding | Reference |
| Substituted 1,3-butadienes | DFT (ωB97X-D/6-31G**) | Strong π-electron acceptors stabilize planar conformations, affecting rotational barriers. | nih.gov |
| Azobenzene and Azonaphthalene | DFT | Calculation of rotational barriers for π-conjugated substituents. | eurekaselect.com |
| Para-substituted Anilines and Benzaldehydes | DFT | Computation of rotational barriers around phenyl-substituent bonds. | acs.org |
This table presents findings from studies on analogous systems to infer the conformational behavior of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the time-dependent behavior and conformational flexibility of molecules. While no specific MD simulations for this compound have been published, simulations of other fluorinated aromatic systems and substituted azides provide valuable insights.
MD simulations on fluorinated azobenzenes have been used to characterize the interactions between photoswitchable guest molecules and host frameworks, revealing how conformational changes are influenced by the environment. eurekaselect.com For this compound, MD simulations could elucidate the preferred orientations of the azide and trifluoromethoxy groups in different solvent environments and how these orientations fluctuate over time.
Furthermore, quasiclassical molecular dynamics simulations have been utilized to study the reaction pathways of complex organic transformations involving azide-derived intermediates. nii.ac.jp Such simulations could, in principle, be applied to understand the thermal or photochemical decomposition of this compound, tracking the intricate dance of atoms as the molecule rearranges or fragments.
| System Studied | Simulation Type | Key Insight | Reference |
| Fluorinated Azobenzenes in MOFs | DFTB-level MD | Characterization of host-guest interactions and isomer mobility. | eurekaselect.com |
| Pyrrolidine Derivatives | Quasiclassical MD | Elucidation of reaction mechanisms and intermediate formation. | nii.ac.jp |
| Peptides with α-Trifluoromethyl Amino Acids | - | Influence of the trifluoromethyl group on peptide conformation. |
This table summarizes insights from molecular dynamics simulations on related systems, providing a basis for predicting the dynamic properties of this compound.
Advanced Analytical Methodologies for Studying Reactions and Intermediates
Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in identifying reaction intermediates and elucidating fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This capability is crucial for identifying unknown intermediates and products in the complex reaction mixtures that can arise from the reactions of 1-azido-2-(trifluoromethoxy)benzene. For example, HRMS can be used to detect short-lived intermediates in the gas phase, providing evidence for proposed reaction mechanisms. nih.gov
In the context of azide (B81097) chemistry, HRMS can help to identify the products of nitrene trapping reactions. nih.govresearchgate.net The high mass accuracy allows for the confident assignment of molecular formulas to the detected species, which is a critical step in piecing together the reaction pathway. For instance, if the nitrene generated from this compound undergoes an intramolecular cyclization, HRMS can confirm the elemental composition of the resulting heterocyclic product.
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of molecules. While this can complicate the identification of the molecular ion, the resulting fragmentation pattern provides a "fingerprint" that is useful for structural elucidation. For aromatic azides, a characteristic fragmentation is the loss of a molecule of nitrogen (N₂), corresponding to a loss of 28 Da, to form a nitrene radical cation. researchgate.netacs.orgnih.gov
The fragmentation pattern of this compound in EI-MS would be expected to be influenced by both the azide and the trifluoromethoxy groups. The initial loss of N₂ would likely be a prominent feature. The trifluoromethyl group is known to influence the fragmentation of aromatic compounds, and its presence could lead to characteristic losses of CF₂ or CF₃ radicals. fluorine1.ru
A hypothetical fragmentation pathway for this compound is outlined below:
| Ion | Proposed Structure/Formation |
| [M]⁺˙ | Molecular ion of this compound |
| [M - N₂]⁺˙ | Formation of the phenylnitrene radical cation after loss of N₂ |
| [M - N₂ - CO]⁺˙ | Subsequent loss of carbon monoxide from a rearranged intermediate |
| [C₆H₄F₃O]⁺ | Fragment corresponding to the trifluoromethoxyphenyl cation |
This table represents a plausible fragmentation pattern based on known mass spectrometric behavior of related compounds and is not based on experimental data for this compound.
X-ray Crystallography of Complex Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. While it is not suitable for studying highly reactive, short-lived intermediates directly, it is indispensable for characterizing stable reaction products and derivatives of this compound. An unambiguous crystal structure provides conclusive proof of the outcome of a reaction and the regiochemistry of product formation. nih.govacs.orgacs.orgmdpi.commdpi.com
For example, if the nitrene generated from this compound is trapped by a suitable reagent to form a stable, crystalline product, X-ray crystallography can be used to determine its exact molecular structure. This information is crucial for confirming the occurrence of specific reaction pathways, such as [2+1] cycloadditions or C-H insertion reactions. Although no crystal structures of this compound or its immediate derivatives are publicly available, the structures of related compounds, such as phenyl azide encapsulated in a cavitand, have been determined, providing insight into the molecular geometry of the azide group. wikipedia.org
The table below presents representative crystallographic data for related compounds, illustrating the type of information obtained from X-ray diffraction studies.
| Compound | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |
| Phenyl azide (in a cavitand) | - | - | C-N=N angle ~116° | wikipedia.orgwikipedia.org |
| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Monoclinic | P2₁/n | C-F avg. 1.355(4) Å, F-C-F avg. 103.2° | nih.gov |
| 1-Phenyl-substituted tribenzsilatrane | Orthorhombic | Cmc2₁ | d(Si-N) = 2.189(3) Å | mdpi.com |
This table contains data for compounds structurally related to the subject of this article and is for illustrative purposes only.
Advanced Chromatographic Techniques for Reaction Mixture Analysis
The analysis of reaction mixtures containing energetic or highly reactive intermediates, such as those involving aryl azides, requires sophisticated analytical techniques capable of separating complex components and providing detailed structural information. For reactions involving this compound, advanced chromatographic methods are indispensable for monitoring reaction progress, identifying intermediates, and characterizing final products and potential regioisomers. These techniques provide the necessary resolution and sensitivity to handle the complexities introduced by the trifluoromethoxy group and the reactive azide moiety.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like aryl azides. The purity of commercially available 1-azido-2-(trifluoromethyl)benzene (B185812) is often assayed using HPLC, confirming its suitability for synthetic applications. sigmaaldrich.comsigmaaldrich.combiocompare.com In a research context, reversed-phase HPLC is frequently employed to separate aromatic compounds from reaction mixtures. The separation is typically achieved on a C18 stationary phase, which effectively retains nonpolar molecules. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives like trifluoroacetic acid used to improve peak shape and resolution, particularly for polar or ionizable analytes. researchgate.net The ability to adjust the mobile phase gradient allows for the effective separation of starting materials, intermediates, and products with varying polarities.
For more volatile and thermally stable derivatives that may arise during reactions, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool. It is particularly effective for the unambiguous identification and differentiation of isomers in crude reaction mixtures, which can be a significant challenge in syntheses involving substituted aromatic rings. researchgate.net The electron ionization (EI) mass spectra of regioisomers can be nearly identical, necessitating tandem mass spectrometry (MSⁿ) experiments to elicit structurally informative fragmentation patterns. researchgate.netresearchgate.net This approach allows for the distinction between isomers without the need for extensive purification, streamlining the analytical workflow. researchgate.net For instance, in reactions where the trifluoromethoxy group might direct substitution to different positions, GC-MSⁿ can be crucial for distinguishing the resulting products.
Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, offers significant improvements in speed and resolution by using columns with smaller particle sizes. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes an exceptionally sensitive and selective technique for quantifying trace-level components. rsc.org While direct analysis of the azide ion itself by LC-MS can be problematic due to its low mass and background interference, derivatization can overcome these limitations. rsc.orgresearchgate.net For example, azides can be derivatized to enhance their chromatographic retention and ionization efficiency, allowing for reliable quantification in complex biological or chemical matrices. rsc.org This approach is invaluable for mechanistic studies where tracking the consumption of the azide starting material or the formation of specific intermediates at low concentrations is required.
The table below summarizes typical conditions for various chromatographic techniques applicable to the analysis of reaction mixtures containing substituted aryl azides and related compounds.
Table 1: Representative Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application Notes |
|---|---|---|---|---|
| HPLC | ODS-C18 (Reversed-Phase) researchgate.net | Acetonitrile / 0.1% Trifluoroacetic Acid in Water researchgate.net | UV (e.g., 254 nm) researchgate.net | Purity assessment and separation of aromatic derivatives. Gradient elution is often used to resolve complex mixtures. sigmaaldrich.comresearchgate.net |
| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) | Identification of volatile products and isomers. researchgate.net MSⁿ experiments can differentiate between regioisomers. researchgate.netresearchgate.net |
| UHPLC-MS/MS | C18 Core-Shell | Acetonitrile / Formic Acid in Water | Tandem Mass Spectrometer (ESI+) | High-sensitivity quantification of reactants and products. rsc.org Derivatization may be required for azide intermediates. rsc.org |
Emerging Research Directions and Future Prospects
Exploration of Novel Reactivity Patterns and Cascade Reactions
The azide (B81097) functionality is a versatile precursor for a variety of nitrogen-containing heterocycles and functional groups. Researchers are continuously exploring new reactivity patterns and cascade reactions involving aryl azides to construct molecular complexity in a single step.
One area of significant interest is the Banert cascade, a reaction of propargylic azides that typically proceeds through a rsc.orgrsc.org-sigmatropic rearrangement to form an allenyl azide, which then undergoes electrocyclization to yield a triazole. nih.govresearchgate.net Detailed kinetic and computational studies are unraveling the mechanistic nuances of this cascade, identifying divergent pathways (sigmatropic versus prototropic) that can be controlled by substrate and reaction conditions. nih.govresearchgate.net While these studies have primarily focused on propargylic azides, the fundamental principles could inspire the design of novel cascade reactions starting from 1-azido-2-(trifluoromethoxy)benzene, potentially by tethering it to a suitable reaction partner.
Furthermore, cascade reactions involving the reaction of 2-azido-2,4-dienoates with α-diazocarbonyl compounds have been developed for the one-pot synthesis of substituted pyridines. nih.gov This process involves a sequence of Staudinger-Meyer reaction, Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring-closure. nih.gov The development of such multi-reaction sequences highlights the potential for designing innovative cascade processes that incorporate this compound to access novel trifluoromethoxy-substituted heterocyclic scaffolds. The exploration of radical cascade cyclizations of enynes is another promising area where the azide group could serve as a key functional handle. researchgate.net
Development of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the need for sustainability and atom economy. This involves minimizing waste, using less hazardous reagents, and designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
The synthesis of azides itself is an area where greener methods are being sought. For example, improved batch and microflow processes have been developed for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a related compound, to enhance safety and efficiency. acs.orgresearchgate.net These processes often focus on optimizing solvent systems and utilizing technologies like phase-transfer catalysis to reduce the environmental impact. researchgate.net
In the context of reactions utilizing azides, significant strides are being made in developing atom-economical processes. For instance, a reagentless and 100% atom-economical iodosulfenylation of alkynes has been reported, showcasing the potential for developing highly efficient and sustainable synthetic methods. rsc.org Similarly, the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water represents a green and mild route to N-alkylbenzamides. rsc.org The development of sustainable protocols for the synthesis of 1,2,3-triazoles using reusable catalysts in water further underscores the commitment to environmentally friendly chemistry. nih.govrsc.org Future research on this compound will likely focus on incorporating these principles into its synthesis and subsequent transformations, aiming for processes with low E-factors and high atom efficiency. researchgate.netrsc.org
Computational Design of Functionalized Aromatic Systems with Tuned Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. The application of computational methods to the study of functionalized aromatic systems containing the this compound motif holds significant promise.
Density functional theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure of this compound and how the interplay between the azide and trifluoromethoxy groups influences its reactivity. researchgate.net For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for various reaction pathways. This information is crucial for designing new reactions and predicting their outcomes.
Furthermore, computational modeling is instrumental in the design of functionalized materials, such as metal-organic frameworks (MOFs), for catalytic applications. nih.govresearchgate.netnih.gov By modeling the incorporation of ligands derived from this compound into MOF structures, it is possible to predict the catalytic activity of the resulting materials for specific reactions. nih.gov Computational approaches can also be used to design novel aromatic systems with precisely tuned electronic and steric properties by strategically placing functional groups on the benzene (B151609) ring. This "in silico" design process can significantly accelerate the discovery of new molecules with desired reactivity and functionality, guiding synthetic efforts towards the most promising targets. The investigation of reaction mechanisms, such as the divergent pathways in the Banert cascade, has also been aided by computational studies, providing insights that are difficult to obtain through experimental means alone. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 1-azido-2-(trifluoromethoxy)benzene, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution, where 2-(trifluoromethoxy)benzyl chloride reacts with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Temperature control (40–60°C) and stoichiometric excess of NaN₃ (1.2–1.5 equiv.) are critical to maximize yield . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity. Industrial-scale methods may employ flow reactors to mitigate risks associated with azide intermediates .
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity?
The trifluoromethoxy (-OCF₃) group stabilizes the benzene ring through inductive effects, reducing electron density at the ortho and para positions. This enhances electrophilic substitution at the meta position but also increases susceptibility to nucleophilic attack on the azidomethyl group. Computational studies (e.g., DFT calculations) are recommended to quantify these electronic effects .
Q. What safety protocols are essential when handling this compound?
Due to the azide group’s explosive potential, reactions should avoid high temperatures (>80°C) and mechanical shock. Work under inert atmospheres (N₂ or Ar) and use blast shields. Post-reaction azide residues must be quenched with aqueous NaNO₂ or Ce(SO₄)₂ to prevent accumulation .
Advanced Research Questions
Q. How can conflicting data on substitution reactivity be resolved when comparing positional isomers (e.g., ortho vs. para substituents)?
Contradictions in reactivity often arise from steric and electronic differences. For example, 1-azido-3-(trifluoromethoxy)benzene exhibits slower nucleophilic substitution than the 2-substituted isomer due to steric hindrance from the -OCF₃ group. Systematic kinetic studies under controlled conditions (solvent, temperature, catalyst) are necessary to isolate these factors. NMR titration experiments can map steric environments .
Q. What methodologies are effective for studying bioorthogonal applications of this compound?
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule labeling. To optimize biocompatibility:
- Use ligand-accelerated catalysts (e.g., TBTA) to reduce copper toxicity.
- Conduct time-resolved fluorescence assays to track reaction efficiency in cellular models.
- Validate specificity via control experiments with azide-free analogs .
Q. How does the compound’s stability vary under oxidative vs. reductive conditions?
Under oxidation (e.g., KMnO₄/H₂SO₄), the azidomethyl group converts to a nitroso intermediate, while reduction (e.g., LiAlH₄) yields a primary amine. Stability studies using HPLC-MS under varying pH and temperature regimes reveal degradation pathways. For example, acidic conditions accelerate azide decomposition, necessitating buffered environments (pH 7–8) for long-term storage .
Methodological Recommendations
- Radical Reactions : Leverage the trifluoromethoxy group’s radical-stabilizing properties for trifluoromethylation. Use AIBN as a radical initiator in DCE at 70°C .
- Drug Design : Screen derivatives for antimicrobial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus). The -OCF₃ group enhances membrane penetration .
- Materials Science : Incorporate the compound into polymers via click chemistry. Characterize thermal stability (TGA) and glass transition (DSC) to assess suitability for high-performance coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
